Deferasirox Impurity F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

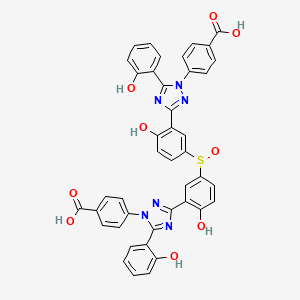

Deferasirox sulfoxide dimer is a derivative of deferasirox, an oral iron chelator primarily used to treat chronic iron overload due to blood transfusions. This compound is formed by the oxidation of deferasirox, resulting in the formation of a sulfoxide group. The dimerization of deferasirox sulfoxide enhances its stability and potentially modifies its pharmacokinetic and pharmacodynamic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of deferasirox sulfoxide dimer typically involves the oxidation of deferasirox. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The resulting sulfoxide is then subjected to dimerization, which can be facilitated by using catalysts or specific reaction conditions that promote the formation of the dimeric structure.

Industrial Production Methods

In an industrial setting, the production of deferasirox sulfoxide dimer would involve large-scale oxidation of deferasirox followed by purification processes such as crystallization or chromatography to isolate the dimer. The process would be optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

Deferasirox sulfoxide dimer undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Deferasirox or its sulfide form.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Deferasirox sulfoxide dimer has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and dimerization reactions.

Biology: Investigated for its potential effects on cellular iron metabolism and oxidative stress.

Medicine: Explored for its enhanced iron-chelating properties and potential therapeutic benefits in conditions of iron overload.

Mecanismo De Acción

The mechanism of action of deferasirox sulfoxide dimer involves its ability to bind iron ions. The sulfoxide group enhances the compound’s affinity for iron, forming stable complexes that are excreted from the body. This helps in reducing iron overload in patients. The dimerization may also affect the compound’s distribution, metabolism, and excretion, potentially improving its efficacy and safety profile.

Comparación Con Compuestos Similares

Similar Compounds

Deferasirox: The parent compound, primarily used as an iron chelator.

Deferiprone: Another oral iron chelator with a different chemical structure.

Deferoxamine: An injectable iron chelator used for acute iron toxicity.

Uniqueness

Deferasirox sulfoxide dimer is unique due to its dimeric structure and the presence of the sulfoxide group. These modifications potentially enhance its stability, iron-binding affinity, and pharmacokinetic properties compared to deferasirox and other iron chelators.

Actividad Biológica

Deferasirox Impurity F, a derivative of the iron chelator deferasirox, has gained attention due to its potential biological activities and implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, analytical methods for detection, and relevant case studies.

This compound, also known as Bis[3-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-4-hydroxyphenyl] Sulfoxide, has the molecular formula C42H28N6O9S and a molecular weight of approximately 792.77 g/mol. Its structure includes multiple hydroxyl and carboxylic acid groups that contribute to its chelating properties and biological activity .

Deferasirox itself functions primarily as an iron chelator, forming stable complexes with Fe(III) ions through a 2:1 binding ratio. This mechanism is crucial in reducing iron overload in conditions such as thalassemia and other chronic anemias caused by repeated blood transfusions. The impurity F may exhibit similar or enhanced chelating activities, potentially affecting iron metabolism and oxidative stress pathways .

Biological Activities

1. Antioxidant Properties:

this compound has been noted for its ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) production. This is particularly relevant in inflammatory conditions where excess iron contributes to tissue damage .

2. Antitumor Activity:

Recent studies have indicated that Deferasirox exhibits antitumor properties against solid tumors. While specific data on Impurity F is limited, its structural similarities suggest it may share these anticancer effects .

3. Pharmacological Applications:

Deferasirox and its impurities are being explored for their roles in treating secondary hemochromatosis and porphyria cutanea tarda, conditions characterized by iron overload and related complications .

Analytical Methods for Detection

The detection of this compound in pharmaceutical formulations is crucial for ensuring product safety and efficacy. High-performance liquid chromatography (HPLC) has been employed to identify and quantify this impurity alongside other related compounds in deferasirox granules . The method demonstrates high specificity and sensitivity, capable of separating multiple impurities effectively.

| Analytical Method | Detection Limit | Specificity | Applications |

|---|---|---|---|

| HPLC | Low ng/mL | High | Pharmaceutical quality control |

Case Studies

Study on Long-term Efficacy:

An observational study compared the long-term safety and efficacy of Deferasirox (including its impurities) against Desferrioxamine (DFO) in children with transfusion-related iron overload. Results indicated that Deferasirox was well-tolerated and effective in maintaining serum ferritin levels within safe limits .

Pharmacokinetic Studies:

Pharmacokinetic evaluations have shown that formulations containing Deferasirox demonstrate consistent absorption profiles under various conditions. These studies are critical for understanding how impurities like Impurity F might influence the overall pharmacokinetics of deferasirox .

Propiedades

Fórmula molecular |

C42H28N6O9S |

|---|---|

Peso molecular |

792.8 g/mol |

Nombre IUPAC |

4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfinyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C42H28N6O9S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)58(57)28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |

Clave InChI |

FXPVFQODOAHTLP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)S(=O)C5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.